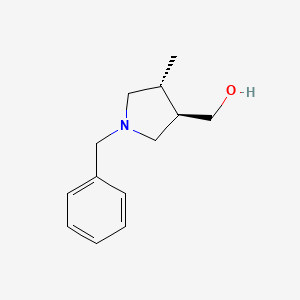
trans-1-Benzyl-4-methylpyrrolidine-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Benzyl-4-methylpyrrolidine-3-methanol: is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group, a methyl group, and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-methylpyrrolidine-3-methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: trans-1-Benzyl-4-methylpyrrolidine-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-1-Benzyl-4-methylpyrrolidine-3-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of trans-1-Benzyl-4-methylpyrrolidine-3-methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- trans-1-Benzyl-4-methyl-3-pyrrolidinecarboxylic acid
- Pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones
Comparison: Compared to similar compounds, trans-1-Benzyl-4-methylpyrrolidine-3-methanol has unique structural features that influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
Clave InChI |
MQIQTRXCBIVWTN-WCQYABFASA-N |
SMILES isomérico |
C[C@H]1CN(C[C@@H]1CO)CC2=CC=CC=C2 |
SMILES canónico |
CC1CN(CC1CO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


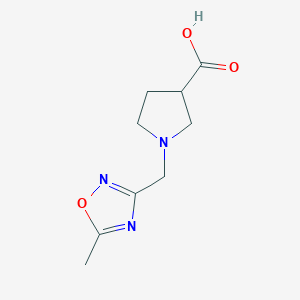
![2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
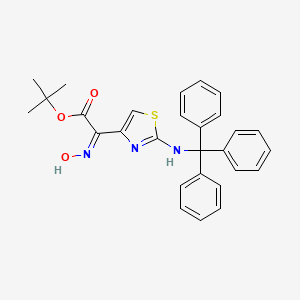
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
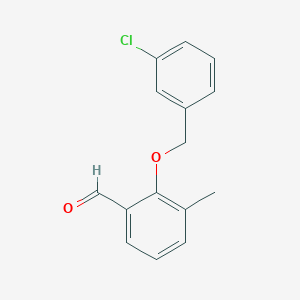
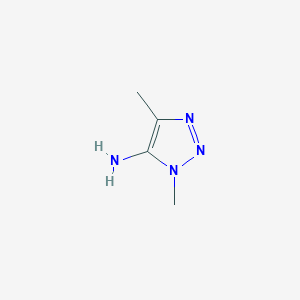
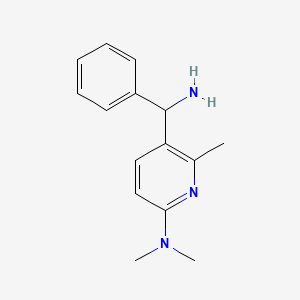
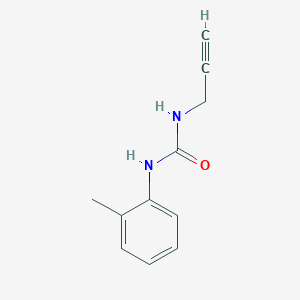
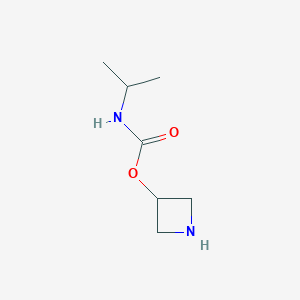
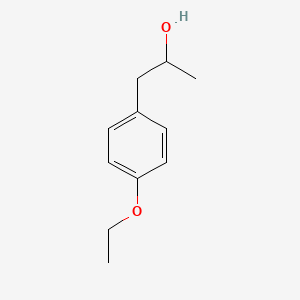
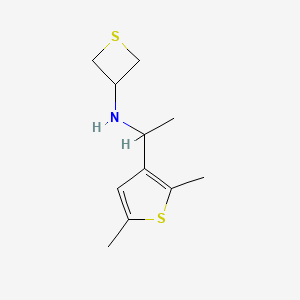
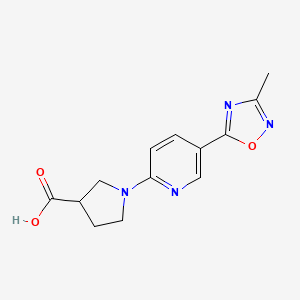
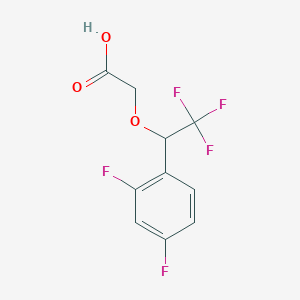
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
